Atractylon

Description

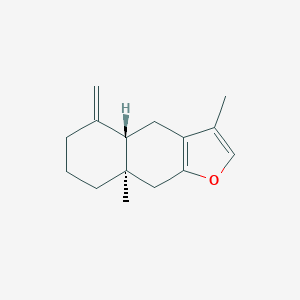

Atractylon is a natural product found in Atractylodes japonica, Atractylodes koreana, and other organisms with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSVDGIQAOBAD-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220170 | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-21-5 | |

| Record name | Atractylon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Botanical Trove: A Technical Guide to Atractylon and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylon, a key bioactive sesquiterpenoid, and its derivatives are predominantly found in the rhizomes of various species within the Atractylodes genus, a group of perennial herbaceous plants belonging to the Asteraceae family.[1][2] These plants have a long history of use in traditional Chinese medicine, where they are valued for their anti-inflammatory, diuretic, and digestive-aiding properties.[3][4] This technical guide provides an in-depth overview of the primary biological sources of this compound and its derivatives, quantitative data on their occurrence, detailed experimental protocols for their analysis, and insights into their molecular mechanisms of action.

Biological Sources of this compound and its Derivatives

The primary biological sources of this compound and its related sesquiterpenoids are the rhizomes of several Atractylodes species. The distribution and concentration of these compounds can vary significantly between species and even within the same species due to geographical and environmental factors.[3]

The main species of interest include:

-

Atractylodes macrocephala Koidz. (Bai Zhu): This species is characterized by the presence of high levels of this compound, with a notable absence or low levels of atractylodin.[3] It is a well-regarded herb in traditional Chinese medicine.[4]

-

Atractylodes lancea (Thunb.) DC. (Cang Zhu): In contrast to A. macrocephala, A. lancea is often characterized by lower levels of this compound and higher concentrations of other sesquiterpenoids like atractylodin, β-eudesmol, and hinesol.[3]

-

Atractylodes chinensis (DC.) Koidz. : Similar to A. lancea, this species is typically poor in this compound but rich in other bioactive compounds.[3]

-

Atractylodes japonica Koidzumi ex Kitamura : The rhizomes of this species are known to contain this compound as a major component.[5] It is also a source of atractylenolides I, II, and III.[6][7]

-

Atractylodes ovata (Thunb.) DC. : This species is another significant source of this compound and its derivatives, including atractylenolides I and III.[8]

Other related compounds found in these species include atractylenolide I, II, and III, 3β-acetoxythis compound, and biatractylolide.[9][10][11]

Quantitative Analysis of this compound and its Derivatives

The concentration of this compound and its derivatives varies considerably among different Atractylodes species and even within different parts of the same plant. The following table summarizes available quantitative data.

| Compound | Plant Species | Plant Part | Concentration (% of Dry Weight or relative content) | Reference |

| This compound | Atractylodes macrocephala | Main Root | 37.79% (of volatile components) | |

| Atractylodes macrocephala | Fibrous Root | 25.85% (of volatile components) | ||

| Atractylodes macrocephala | Stem | 11.54% (of volatile components) | ||

| Atractylodes macrocephala | Leaf | 5.98% (of volatile components) | ||

| Atractylodes japonica | Rhizome | Major component | [5] | |

| Atractylodes lancea | Rhizome | Poor in this compound | [3] | |

| Atractylodes chinensis | Rhizome | Poor in this compound | [3] | |

| Atractylenolide I | Atractylodes japonica | Rhizome | Significant content, correlates with Atractylenolide II and III | [6][7] |

| Atractylenolide II | Atractylodes japonica | Rhizome | Present, generally in lower concentration than I and III | [6][7] |

| Atractylenolide III | Atractylodes japonica | Rhizome | Highest content among the three atractylenolides | [6][7] |

Experimental Protocols

Extraction of this compound and its Derivatives

a) Ultrasonic-Assisted Extraction (for general analysis)

-

Plant Material: Air-dried and powdered rhizomes of the desired Atractylodes species.

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Weigh the powdered rhizome material.

-

Add methanol to the powder in a suitable vessel.

-

Perform ultrasonic extraction for a defined period (e.g., 1 hour).

-

Repeat the extraction process three times with fresh solvent.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

b) Reflux Extraction (for bulk extraction)

-

Plant Material: Powdered rhizomes.

-

Solvent: 95% (v/v) ethanol-water solution.

-

Procedure:

-

Place the powdered rhizome in a round-bottom flask.

-

Add the ethanol-water solvent.

-

Heat the mixture to reflux for a specified time (e.g., 1-2 hours).

-

Cool the mixture and filter to separate the extract from the solid residue.

-

Evaporate the solvent from the filtrate to obtain the crude extract.

-

Isolation of this compound

a) Liquid-Liquid Partitioning

-

Starting Material: Crude extract obtained from the extraction process.

-

Solvents: Hexane and ethyl acetate (EtOAc).

-

Procedure:

-

Suspend the crude extract in water.

-

Perform successive partitioning with hexane to separate nonpolar compounds, including this compound.

-

Subsequently, partition the aqueous layer with ethyl acetate to isolate compounds of intermediate polarity.

-

Evaporate the solvents from the respective fractions to obtain the separated components.

-

b) High-Speed Counter-Current Chromatography (HSCCC)

-

A highly effective method for the preparative isolation and purification of this compound and its derivatives.

-

Two-phase solvent system: A common system is composed of light petroleum-ethyl acetate-ethanol-water.

-

Procedure: The specific parameters for HSCCC, including the solvent system ratio, flow rate, and rotational speed, need to be optimized based on the specific separation requirements.

Quantification Methods

a) ¹H-NMR Spectroscopy for this compound Quantification

-

Principle: This method allows for the direct quantification of this compound in a crude extract without the need for a reference standard of the analyte for calibration. It relies on comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known amount of an internal standard.

-

Internal Standard: Hexamethyldisilane (HMD) is a suitable internal standard as its signal appears at 0 ppm, a region typically free of signals from plant metabolites.

-

Procedure:

-

Accurately weigh a known amount of the crude extract and the internal standard.

-

Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H-NMR spectrum.

-

Integrate the characteristic singlet signal of this compound (typically in the range of δ 6.95-7.05 ppm) and the signal of the internal standard.

-

Calculate the concentration of this compound based on the integral ratio, the number of protons for each signal, and the known concentration of the internal standard.

-

b) Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

-

Principle: GC-MS provides high sensitivity and selectivity for the quantification of volatile compounds like this compound. The method often utilizes Selective Ion Monitoring (SIM) mode for enhanced specificity.

-

Sample Preparation: Plasma samples containing this compound can be prepared by liquid-liquid extraction with a solvent mixture like ethyl acetate-n-hexane.

-

Internal Standard: A suitable internal standard, such as acetophenone, is added before extraction.

-

GC-MS Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is crucial for good separation. For example, start at 90°C, ramp to 150°C, then to 200°C, and finally to 260°C.

-

MS Detection: Operate in SIM mode, monitoring specific ions for this compound (e.g., m/z 108.1) and the internal standard (e.g., m/z 105.1 for acetophenone).

-

-

Quantification: A calibration curve is constructed by analyzing standards with known concentrations of this compound. The concentration in the sample is then determined from this curve.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is frequently observed in cancer. This compound has been demonstrated to inhibit this pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes. This compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from Atractylodes rhizomes.

References

- 1. chemical-constituents-of-atractylodes-chinensis-dc-koidz - Ask this paper | Bohrium [bohrium.com]

- 2. Atractylodes macrocephala - Wikipedia [en.wikipedia.org]

- 3. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly Generated this compound Derivatives in Processed Rhizomes of Atractylodes macrocephala Koidz [mdpi.com]

- 5. Study on Atractylodes Rhizomes (I) : Pharmacognosy and Chemical Identification of Atractylodes Species -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 6. Quantitative Interrelation between Atractylenolide I, II, and III in Atractylodes japonica Koidzumi Rhizomes, and Evaluation of Their Oxidative Transformation Using a Biomimetic Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Atractylenolide Iii | C15H20O3 | CID 155948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TradMPD Atractylodes Rhizome Scientific information on crude drugs [dentomed.toyama-wakan.net]

The Pharmacological Profile of Atractylon: A Technical Guide for Researchers

An In-depth Analysis of the Bioactive Sesquiterpenoid for Drug Development Professionals

Introduction

Atractylon, a key bioactive sesquiterpenoid primarily extracted from the rhizomes of Atractylodes species, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Possessing a characteristic furan ring structure, this compound has demonstrated a wide spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, neuroprotective, and antiviral properties. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in their exploration of this promising natural product.

Anti-Tumor Properties of this compound

This compound has emerged as a potent anti-cancer agent, exhibiting cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell migration and invasion, and cell cycle arrest.

Cytotoxicity and Anti-Proliferative Activity

This compound has demonstrated dose-dependent inhibition of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against several human hepatocellular carcinoma cell lines are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 26.19 | [1] |

| SMCC7721 | Hepatocellular Carcinoma | 22.32 | [1] |

| MHCC97H | Hepatocellular Carcinoma | 34.14 | [1] |

Induction of Apoptosis

This compound primarily induces apoptosis through the mitochondrial pathway.[2] This is characterized by the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of downstream caspases.

Experimental Protocol: Western Blot Analysis of Bax and Bcl-2 Expression

-

Cell Culture and Treatment: Plate cancer cells (e.g., HepG2) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000 dilution) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.[3]

Signaling Pathway: this compound-Induced Mitochondrial Apoptosis

Inhibition of Cancer Cell Migration and Invasion

This compound has been shown to suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is partly achieved by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1]

Experimental Protocol: Transwell Invasion Assay

-

Cell Preparation: Culture cancer cells (e.g., HepG2) to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion assay) or uncoated inserts (for migration assay) with serum-free medium.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (e.g., 5, 10, 20 µM). Seed the cells into the upper chamber of the Transwell insert.

-

Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Staining and Visualization: Remove the non-invading/migrating cells from the upper surface of the insert with a cotton swab. Fix the cells that have invaded/migrated to the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Cell Cycle Arrest

This compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In glioblastoma cells, this compound has been observed to cause G1 phase arrest.[1][4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells (e.g., C6 glioblastoma cells) with this compound at various concentrations for a specified duration (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the DNA-bound dye.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][5][6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several key intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway in intestinal cancer cells, leading to decreased cell proliferation and increased apoptosis.[4]

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol is similar to the one described for Bax and Bcl-2 analysis. The primary antibodies used would be specific for the key proteins in this pathway, such as PI3K, phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), and total mTOR. A decrease in the phosphorylation of AKT and mTOR upon this compound treatment would indicate inhibition of the pathway.[4][7]

Signaling Pathway: this compound's Inhibition of the PI3K/AKT/mTOR Pathway

Notch1 Pathway

The Notch1 signaling pathway plays a role in tumorigenesis, and this compound has been identified as a potential inhibitor of this pathway. In hepatocellular carcinoma cells, this compound treatment leads to the downregulation of Notch1 and its downstream targets, Hes1 and Jagged1.

SIRT3 Pathway

Sirtuin 3 (SIRT3) is a tumor suppressor, and this compound has been shown to upregulate its expression in glioblastoma cells. This activation of SIRT3 signaling contributes to the anti-tumor effects of this compound.[4]

Experimental Protocol: Analysis of SIRT3 Expression

-

Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from this compound-treated and control cells and reverse transcribe it to cDNA. Perform qRT-PCR using primers specific for SIRT3 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blotting: Analyze protein lysates from treated and control cells by Western blotting using a primary antibody specific for SIRT3.[4]

Anti-Inflammatory Properties of this compound

This compound exhibits significant anti-inflammatory effects by modulating the production of pro-inflammatory mediators.

Inhibition of TNF-α and Nitric Oxide (NO) Production

Experimental Protocol: Measurement of TNF-α Production by ELISA

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with various concentrations of this compound for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Sample Collection: Collect the cell culture supernatant after a suitable incubation period (e.g., 24 hours).

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then read on a microplate reader.[8][9]

Reduction of Reactive Oxygen Species (ROS)

This compound can also mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS).

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

-

Cell Treatment: Treat cells with this compound and a positive control (e.g., H2O2) for the desired time.

-

Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) in the dark at 37°C for 30 minutes. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer.[5][10]

In Vivo Efficacy of this compound

Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of this compound.

Glioblastoma Xenograft Model

In a subcutaneous glioblastoma xenograft mouse model, oral administration of this compound at a dose of 20 mg/kg/day for 23 days significantly inhibited tumor growth.[4]

Experimental Protocol: In Vivo Tumor Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., C6 glioblastoma cells) into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle like corn oil) orally or via intraperitoneal injection at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Tumor Monitoring: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).[4]

Experimental Workflow: In Vivo Xenograft Study

Conclusion

This compound is a promising natural compound with a broad range of pharmacological activities, particularly in the realms of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including PI3K/AKT/mTOR, Notch1, and SIRT3, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data and detailed experimental methodologies to facilitate further investigation into the therapeutic applications of this compound. Future research should focus on further elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in clinical settings.

References

- 1. This compound inhibits the tumorigenesis of glioblastoma through SIRT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the tumorigenesis of glioblastoma through SIRT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. abcam.com [abcam.com]

- 10. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

Atractylon: A Deep Dive into its Modulation of Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atractylon, a key bioactive sesquiterpenoid isolated from the rhizomes of Atractylodes species, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine for centuries, modern research is now elucidating the molecular mechanisms underlying its therapeutic potential, particularly in the realms of oncology and immunology. This technical guide provides an in-depth exploration of this compound's effects on critical cell signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its influence on the NF-κB, MAPK, and PI3K/Akt pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Data Presentation: Quantitative Effects of this compound and its Derivatives

The following tables summarize the quantitative data on the effects of this compound and its related compounds, Atractylenolide I and III, on various cell lines. This data provides a clear comparison of their cytotoxic and anti-inflammatory potencies.

Table 1: Cytotoxicity of this compound and Atractylenolide I

| Compound | Cell Line | Cell Type | IC50 Value | Treatment Duration |

| This compound | HT-29 | Human Colon Cancer | 7.89 μM[1] | 24 hours |

| Atractylenolide I | HL-60 | Human Promyelocytic Leukemia | 10.6 µg/mL (~46 µM)[2][3] | 12 hours |

Table 2: Anti-inflammatory Activity of Atractylenolide I & III

| Compound | Cell Line | Parameter Measured | IC50 Value/Effect |

| Atractylenolide I | RAW264.7 Macrophages | TNF-α production | IC50 = 23.1 µM |

| Atractylenolide III | MG6 Microglia | Pro-inflammatory cytokine and enzyme production | Significant decrease at 100 µM[4][5] |

Table 3: Effect of this compound on Apoptosis in Hepatic Cancer Cells

| Cell Line | This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| HepG2 | 0 (Control) | 0.22 | 0.087 | 0.307 |

| 5 | 14.4 | 0.016 | 14.416 | |

| 10 | 29.3 | 0.55 | 29.85 | |

| 20 | 49.9 | 0.52 | 50.42 | |

| MHCC97H | 0 (Control) | 8.58 | 2.67 | 11.25 |

| 5 | 8.94 | 5.24 | 14.18 | |

| 10 | 9.98 | 15.6 | 25.58 | |

| 20 | 14.2 | 22.6 | 36.8 |

Table 4: Effect of this compound on Proliferation of HT-29 Colon Cancer Cells

| This compound Concentration | 24 hours (Absorbance) | 48 hours (Absorbance) | 72 hours (Absorbance) |

| Negative Control | ~1.1 | ~1.6 | ~2.1 |

| 15 mg/mL | ~0.8 | ~1.1 | ~1.3 |

| 30 mg/mL | ~0.6 | ~0.7 | ~0.8 |

Note: Absorbance is proportional to cell proliferation. Data is estimated from graphical representations in the source material.[6]

Core Signaling Pathways Modulated by this compound

This compound and its derivatives exert their cellular effects by modulating key signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Atractylenolide I and III have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[7] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound's inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Atractylenolide I and III have been observed to suppress the phosphorylation of key MAPK members, including p38 and JNK, in response to inflammatory stimuli.[5] This inhibition contributes to the anti-inflammatory effects of these compounds.

Caption: Inhibition of the MAPK pathway by this compound.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. In cancer cells, this pathway is often hyperactivated. This compound has been shown to inhibit the proliferation and promote the apoptosis of intestinal cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[8] This is achieved by reducing the expression of PI3K, Akt, and mTOR.[8]

Caption: this compound's inhibitory effects on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cell signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT-29, HL-60)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

Materials:

-

Cells treated with this compound and/or a stimulant (e.g., LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, and loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol is used to measure the effect of this compound on the mRNA levels of pro-inflammatory cytokines.

Materials:

-

Cells treated with this compound and/or a stimulant (e.g., LPS)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Procedure:

-

Extract total RNA from the treated cells using an RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound and its derivatives have demonstrated significant potential as modulators of key cellular signaling pathways involved in cancer and inflammation. Their ability to inhibit the NF-κB, MAPK, and PI3K/Akt pathways underscores their therapeutic promise. This guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms of action. Further research is warranted to fully elucidate the intricate interactions of this compound within the cellular signaling network and to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. Anticancer activity of lycopene in HT-29 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-oxidant and cytotoxic activities of atractylenolide I in human promyeloleukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound on Proliferation and Apoptosis of Intestinal Cancer Cells Through PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractylon: A Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylon, a key bioactive sesquiterpenoid isolated from the rhizomes of Atractylodes species, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This document provides a comprehensive technical overview of the existing research, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies used to evaluate its potential as a therapeutic agent. This compound and its related compounds, including atractylenolides, have been shown to modulate critical inflammatory signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This activity results in the downstream suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide consolidates the available data, presents detailed experimental protocols, and visualizes the underlying biochemical pathways to support further research and development in this area.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as inflammatory bowel disease (IBD), rheumatoid arthritis, and neuroinflammatory disorders. The rhizomes of Atractylodes species have a long history in traditional medicine for treating inflammatory conditions.[1] Modern phytochemical analysis has identified this compound as one of the principal active components responsible for these therapeutic effects.[1][2] Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the expression and production of key inflammatory mediators.[1][3] This is achieved through the modulation of intracellular signaling cascades that are central to the inflammatory response.

Mechanism of Action: Key Signaling Pathways

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with major pro-inflammatory signaling pathways. The most extensively documented mechanisms involve the suppression of NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Several studies have shown that this compound and related compounds from Atractylodes macrocephala suppress NF-κB activation by inhibiting the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB.[4] This blockade is a critical mechanism underlying the reduced expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Modulation of MAPK Pathways

The MAPK family, including p38, JNK, and ERK1/2, plays a crucial role in responding to external stimuli and regulating inflammatory processes.[4] this compound and its derivatives have been shown to suppress the phosphorylation of these key MAPK proteins in LPS-activated macrophages.[4][6] By inhibiting the activation of the MAPK pathway, this compound effectively reduces the production of pro-inflammatory cytokines and mediators.[6][[“]]

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and related compounds has been quantified in various in vitro and in vivo models.

In Vitro Efficacy

Studies primarily utilize LPS-stimulated RAW 264.7 murine macrophages to assess the inhibition of key inflammatory mediators.

Table 1: In Vitro Anti-Inflammatory Activity of Atractylodes Compounds

| Compound | Model System | Target | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 1* | LPS-stimulated RAW 264.7 | NO Production | 3.7 µM | [8] |

| PGE2 Production | 5.26 µM | [8] | ||

| Compound 2* | LPS-stimulated RAW 264.7 | NO Production | 21.1 µM | [8] |

| Compound 3* | LPS-stimulated RAW 264.7 | NO Production | 60.4 µM | [8] |

| This compound | Acetic acid-induced writhing (mice) | Writhing Response | - | [3] |

| Atractylodin | TNF-α-treated HCT116 cells | NF-κB p65 Phosphorylation | Reduced | [9] |

| Atractylenolide III | LPS-triggered RAW 264.7 | NO, PGE2, TNF-α, IL-6 | Dose-dependent reduction | [10] |

*Note: Compounds 1, 2, and 3 were isolated from Atractylodes macrocephala, with Compound 1 being the most potent.[4][8]

In addition to inhibiting inflammatory mediators, this compound has been shown to significantly reduce the secretion of TNF-α and IL-6 in LPS-induced RAW 264.7 cells at various concentrations (1, 5, 25, and 125 µg/mL).[11] It also reduces levels of reactive oxygen species (ROS) and increases the expression of tight junction proteins like claudin, ZO-1, and occludin, suggesting a role in restoring intestinal barrier function.[1][11]

In Vivo Efficacy

Animal models are crucial for validating the therapeutic potential of this compound. Key models include carrageenan-induced paw edema and dextran sulfate sodium (DSS)-induced colitis.

Table 2: In Vivo Anti-Inflammatory Activity of this compound and Derivatives

| Compound | Model | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Carrageenan-induced paw edema (mice) | 40 mg/kg | Significantly reduced paw edema. | [3] |

| Atractylodin | DSS-induced colitis (mice) | 20 mg/kg | Reversed weight loss, reduced disease activity index, decreased colonic TNF-α, IL-1β, and IL-6. | [6][[“]] |

| Atractylodin | DSS-induced colitis (mice) | 40 mg/kg (oral) | Ameliorated body weight loss, rectal bleeding, and diarrhea; increased survival rate. | [9] |

| Atractylenolide III | DSS-induced colitis (mice) | - | Ameliorated colitis by improving the intestinal epithelial barrier. |[12] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the common methodologies used to evaluate this compound's anti-inflammatory properties.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is the standard for screening anti-inflammatory compounds.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded into appropriate plates. After 24 hours, they are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL).

-

Nitric Oxide (NO) Assay: After 20-24 hours of incubation, the culture supernatant is collected. NO production is measured indirectly by quantifying nitrite using the Griess reagent.[8]

-

Cytokine and PGE2 Measurement: Supernatants are analyzed for levels of TNF-α, IL-6, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze protein expression. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, p-p38, p-JNK, p-ERK, IκB, and NF-κB p65.[4]

-

RT-PCR Analysis: Total RNA is extracted from cells to quantify mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 using reverse transcription-polymerase chain reaction (RT-PCR).[4]

In Vivo: Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute inflammation.[13][14]

-

Animals: Male Wistar rats or mice are typically used.

-

Treatment: Animals are divided into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and this compound treatment groups (e.g., 40 mg/kg, administered intraperitoneally or orally).[3]

-

Induction: One hour after treatment, acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar surface of one hind paw.

-

Measurement: Paw volume or thickness is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

-

Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the carrageenan-only group.

In Vivo: DSS-Induced Colitis

This model mimics key aspects of human ulcerative colitis.[6][[“]]

-

Animals: C57BL/6 or BALB/c mice are commonly used.

-

Induction: Colitis is induced by administering 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.[9]

-

Treatment: this compound or its derivatives (e.g., atractylodin at 20-40 mg/kg) are administered daily via oral gavage or intraperitoneal injection during the DSS administration period.[6][9]

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histopathological analysis (to assess inflammatory cell infiltration and mucosal damage) and biochemical analysis (e.g., myeloperoxidase assay, cytokine levels via ELISA).[6]

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound as a potent anti-inflammatory agent. Its multifaceted mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further development. Quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in suppressing key inflammatory mediators and ameliorating disease symptoms in preclinical models of acute inflammation and colitis.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of this compound could lead to the discovery of compounds with enhanced potency and improved drug-like properties.

-

Chronic Inflammatory Models: Evaluating this compound in chronic models of diseases like rheumatoid arthritis is a logical next step.[15][16]

-

Safety and Toxicology: Comprehensive toxicology studies are required to establish a robust safety profile before any clinical consideration.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular mechanism of this compound in the invasion and migration of hepatic cancer cells based on high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. Anti-Inflammatory Compounds from Atractylodes macrocephala - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Atractylodin Attenuates Dextran Sulfate Sodium-Induced Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting Inflammatory Response Through the MAPK Pathway [frontiersin.org]

- 7. consensus.app [consensus.app]

- 8. Anti-Inflammatory Compounds from Atractylodes macrocephala [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atractylone in the Atractylodes macrocephala Rhizoma Essential Oil and Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atractylenolide III ameliorates DSS-induced colitis by improving intestinal epithelial barrier via suppressing the NF-κB-Mediated MLCK-pMLC signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for E… [ouci.dntb.gov.ua]

The Biosynthetic Pathway of Atractylon in Atractylodes Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Atractylon, a bioactive sesquiterpenoid of significant medicinal interest found in Atractylodes species. This document details the key enzymatic steps, precursor molecules, and genetic underpinnings of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support further research and development.

The this compound Biosynthetic Pathway

This compound is a sesquiterpenoid, a class of secondary metabolites synthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the rhizomes of Atractylodes plants.

The pathway initiates from the general isoprenoid pathway, where isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. FPP is then formed through the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase.

The crucial step in the biosynthesis of the characteristic sesquiterpene skeleton of this compound is the cyclization of FPP. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS). In Atractylodes lancea, the terpene synthase AlTPSa47 has been identified as a key enzyme in the initial steps of this compound biosynthesis.[1][2] AlTPSa47 converts FPP into multiple sesquiterpene products, including β-elemene and germacrene B.[1][2] These intermediates are then believed to undergo subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and other enzymes, to yield this compound.

Furthermore, this compound can serve as a precursor for the biosynthesis of other bioactive compounds, namely atractylenolides I, II, and III, through oxidation and other modifications.[3][4]

Quantitative Data on this compound and Related Sesquiterpenoids

The concentration of this compound and other related sesquiterpenoids can vary significantly between different Atractylodes species, as well as in different tissues of the same plant. The following tables summarize available quantitative data from the literature.

| Species | Tissue | This compound Content (mg/g DW) | Reference |

| Atractylodes macrocephala | Rhizome | 5.414 - 8.723 | [5] |

| Atractylodes chinensis | Adventitious Roots | ~3.38 (total this compound and β-eudesmol) | [6] |

| Atractylodes ovata | Raw Rhizome | Higher than processed | [7] |

| Atractylodes macrocephala | Main Root | 37.79% (relative content) | [8] |

| Atractylodes macrocephala | Fibrous Root | 25.85% (relative content) | [8] |

| Atractylodes macrocephala | Stem | 11.54% (relative content) | [8] |

| Atractylodes macrocephala | Leaf | 5.98% (relative content) | [8] |

Table 1: this compound content in various Atractylodes species and tissues.

| Species | Compound | Content (µg/g) | Reference |

| Atractylodes macrocephala | Atractylenolide I | 172.3 - 759.8 | [5] |

| Atractylodes macrocephala | Atractylenolide II | 201.4 - 612.8 | [5] |

| Atractylodes macrocephala | Atractylenolide III | 160.3 - 534.2 | [5] |

Table 2: Content of Atractylenolides in Atractylodes macrocephala rhizome.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of this compound and Other Sesquiterpenoids by GC-MS

This protocol is adapted from methodologies described for the analysis of volatile compounds in Atractylodes species.[9][10]

1. Sample Preparation:

-

Weigh 1.0 g of dried and powdered rhizome of the Atractylodes species.

-

Perform steam distillation to extract the volatile oil. Collect the oil and measure its volume.

-

Alternatively, for a more rapid analysis, headspace solid-phase microextraction (HS-SPME) can be employed.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Mass Spectrometer: Agilent 5975 MS detector or similar.

-

Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 200°C at 5°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

3. Data Analysis:

-

Identify this compound and other sesquiterpenoids by comparing their mass spectra and retention times with those of authentic standards and with entries in the NIST mass spectral library.

-

Quantify the compounds using an external or internal standard method.

Transcriptome Analysis for Gene Discovery

This protocol outlines the general steps for identifying genes involved in this compound biosynthesis using RNA sequencing (RNA-Seq).[4][6]

1. RNA Extraction:

-

Collect fresh rhizome tissue from Atractylodes plants at different developmental stages or under different experimental conditions.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

2. Library Preparation and Sequencing:

-

Purify mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

3. Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and remove low-quality reads using tools like Trimmomatic.

-

De novo Assembly: If a reference genome is unavailable, assemble the high-quality reads into transcripts using assemblers like Trinity or SOAPdenovo.

-

Gene Annotation: Annotate the assembled transcripts by searching against public databases such as NCBI Nr, Swiss-Prot, GO, and KEGG.

-

Differential Gene Expression Analysis: Map reads back to the assembled transcriptome and quantify gene expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes (DEGs) between different samples using packages like DESeq2 or edgeR.

-

Candidate Gene Identification: Focus on DEGs annotated as terpene synthases, cytochrome P450s, and other enzymes potentially involved in secondary metabolism.

Heterologous Expression and Enzymatic Assay of Terpene Synthases

This protocol provides a general framework for the functional characterization of candidate terpene synthase genes.[1]

1. Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate terpene synthase gene (e.g., AlTPSa47) from cDNA using PCR.

-

Clone the PCR product into an E. coli expression vector (e.g., pET-28a(+) or pGEX series) containing an affinity tag (e.g., His-tag or GST-tag).

2. Heterologous Expression and Protein Purification:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Incubate at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Verify the purity and size of the protein by SDS-PAGE.

3. Enzymatic Assay:

-

Reaction Mixture:

-

50 mM HEPES buffer (pH 7.0)

-

10 mM MgCl₂

-

5 mM DTT

-

10% (v/v) glycerol

-

50 µM FPP (substrate)

-

1-5 µg of purified recombinant enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

Analyze the extracted products by GC-MS as described in section 3.1.

-

Molecular Docking of Terpene Synthase with FPP

This protocol outlines the general steps for in silico analysis of the interaction between a terpene synthase and its substrate.

1. Protein and Ligand Preparation:

-

Obtain the 3D structure of the terpene synthase. If an experimentally determined structure is unavailable, generate a homology model using a server like SWISS-MODEL, based on a template with high sequence identity.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.

-

Obtain the 3D structure of the substrate, FPP, and optimize its geometry and assign charges.

2. Docking Simulation:

-

Define the binding site (grid box) on the protein, typically encompassing the active site residues.

-

Perform the docking simulation using software like AutoDock Vina. This will generate multiple possible binding poses of FPP in the active site.

3. Analysis of Results:

-

Analyze the predicted binding poses based on their binding energies and interactions with the active site residues.

-

Visualize the protein-ligand interactions to identify key amino acid residues involved in substrate binding and catalysis.

Conclusion

The biosynthesis of this compound in Atractylodes species is a complex process involving multiple enzymatic steps, with the terpene synthase AlTPSa47 playing a pivotal role. This guide provides a comprehensive overview of the current understanding of this pathway, supported by quantitative data and detailed experimental protocols. The provided methodologies for chemical analysis, gene discovery, and functional enzyme characterization offer a solid foundation for researchers aiming to further elucidate the molecular mechanisms of this compound biosynthesis and to explore its potential for biotechnological applications and drug development. Further research is warranted to fully characterize all the enzymes and regulatory factors involved in the complete biosynthetic pathway from FPP to this compound and its derivatives.

References

- 1. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Computational-guided discovery and characterization of a sesquiterpene synthase from Streptomyces clavuligerus [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Atractylon's Bioactivity: A Technical Guide to In Vivo and In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioactive properties of Atractylon, a naturally occurring sesquiterpenoid. The following sections detail its effects in both in vitro and in vivo models, focusing on its anti-cancer, anti-inflammatory, and antiviral activities. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal studies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies on the bioactivity of this compound, providing a comparative overview of its efficacy in different experimental settings.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 5, 10, 20 µM | Significant inhibition of proliferation.[1] |

| SMCC7721 | Hepatocellular Carcinoma | MTT Assay | Not specified | Significant inhibition of proliferation. |

| MHCC97H | Hepatocellular Carcinoma | MTT Assay | Not specified | Significant inhibition of proliferation.[1] |

| HT29 | Intestinal Cancer | CCK-8 Assay | 15, 30 mg/mL | Inhibition of proliferation and promotion of apoptosis.[2] |

| HL-60 | Human Leukemia | Not specified | 15 µg/mL | Induced apoptosis after 6 hours of treatment.[3] |

| P-388 | Mouse Leukemia | Not specified | Not specified | Strong anti-proliferative effect.[3] |

| C6 | Glioblastoma | Not specified | Not specified | Reduced cell viability in a dose- and time-dependent manner.[3] |

| DBTRG | Glioblastoma | Not specified | Not specified | Reduced cell viability in a dose- and time-dependent manner.[3] |

Table 2: In Vitro Apoptotic Effects of this compound

| Cell Line | Concentration | Early Apoptosis Rate | Late Apoptosis Rate |

| HepG2 | Control | 0.22% | 0.087% |

| 5 µM | 14.4% | 0.016% | |

| 10 µM | 29.3% | 0.55% | |

| 20 µM | 49.9% | 0.52% | |

| MHCC97H | Control | 8.58% | 2.67% |

| 5 µM | 8.94% | 5.24% | |

| 10 µM | 9.98% | 15.6% | |

| 20 µM | 14.2% | 22.6% | |

| Data from a study on hepatic cancer cells.[1] |

Table 3: In Vivo Anti-inflammatory and Antiviral Effects of this compound

| Animal Model | Condition | Treatment | Key Findings |

| IAV-infected mice | Influenza A Virus | 10-40 mg/kg for 5 days | Attenuated pulmonary injury; decreased serum IL-6, TNF-α, and IL-1β; increased serum IFN-β.[4] |

| Rats | Carrageenan-induced paw edema | Not specified | Reduction in paw edema, indicating anti-inflammatory activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.[1]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, SMCC7721, MHCC97H) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 12 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

In Vivo Subcutaneous Tumor Model

This protocol is based on studies evaluating the anti-tumor effects of this compound in mice.[1]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., hepatic cancer cells) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 5 and 10 mg/kg) or a vehicle control via intragastric administration daily for a specified period (e.g., 15 days).

-

Tumor Measurement: Measure the tumor volume and weight at regular intervals.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis

This protocol is used to determine the expression levels of proteins in key signaling pathways.

-

Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, mTOR, p-AKT, p-mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity assessment.

This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway in Cancer Cells

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

This compound's Modulation of the NF-κB Signaling Pathway in Inflammation

Caption: this compound inhibits the NF-κB pathway, reducing the transcription of pro-inflammatory genes.

General Workflow for Assessing this compound's Bioactivity

Caption: A logical workflow for the comprehensive evaluation of this compound's bioactivity from in vitro to in vivo models.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Atractylon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atractylon, a key bioactive compound found in the rhizome of Atractylodes macrocephala. The described protocol is suitable for quality control, pharmacokinetic studies, and standardization of herbal extracts and finished products containing this compound. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, specificity, and accuracy.

Introduction

This compound is a sesquiterpenoid that exhibits a range of pharmacological activities, making it a compound of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices is crucial for ensuring the quality, safety, and efficacy of related herbal medicines and formulations. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of this compound using a validated HPLC method.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., Comatex C18-AB, 4.6 x 150 mm, 5 µm particle size) is recommended.[3]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Ammonium bicarbonate (optional, for mobile phase modification)[3]

-

This compound reference standard (purity ≥ 98%)

-

Methanol or Ethanol (for sample and standard preparation)

-

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or ethanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 10 µg/mL to 500 µg/mL.

Sample Preparation (from Atractylodes macrocephala Rhizome)

-

Powdering: Grind the dried rhizome of Atractylodes macrocephala into a fine powder (e.g., pass through a 60-mesh sieve).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Add 50 mL of methanol or ethanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following chromatographic conditions have been found suitable for the quantification of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile:Water (65:35 v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25 °C[3] |

| Detection Wavelength | 218 nm or 220 nm[4][5] |

| Run Time | Approximately 15 minutes |

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC method.

| Parameter | Value | Reference |

| Linear Range | 112 - 560 µg/mL | [3] |

| Correlation Coefficient (r) | 0.9999 | [3] |

| Average Recovery | 99.9% | [3] |

| Retention Time of this compound | Approximately 8-10 minutes | [6][7] |

Method Validation

For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by plotting the peak area against the concentration of the working standard solutions.[8]

-

Precision: The closeness of agreement between a series of measurements. It should be assessed at both intra-day and inter-day levels by analyzing replicate injections of a standard solution.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by performing recovery studies on a sample spiked with a known amount of this compound.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Mandatory Visualization

Caption: Workflow for this compound quantification by HPLC.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. wjpmr.com [wjpmr.com]

- 3. HPLC determination of β-eudesmol and this compound in Atractylo...: Ingenta Connect [ingentaconnect.com]

- 4. Simultaneous Analysis of Hydrophobic Atractylenolides, this compound and Hydrophilic Sugars in Bai-Zhu Using a High-Performance Liquid Chromatography Column Tandem Technique [mdpi.com]

- 5. Quality Evaluation of Atractylodis Macrocephalae Rhizoma Based on Combinative Method of HPLC Fingerprint, Quantitative Analysis of Multi-Components and Chemical Pattern Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of this compound in rat plasma by a GC–MS method and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Atractylon from Atractylodes macrocephala

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the isolation and purification of Atractylon, a bioactive sesquiterpenoid from the rhizomes of Atractylodes macrocephala. The document includes methodologies for extraction and purification, quantitative data from cited studies, and diagrams of the experimental workflow and associated signaling pathways.

Introduction

Atractylodes macrocephala, commonly known as "Baizhu," is a medicinal plant widely used in traditional Chinese medicine. One of its main bioactive components is this compound, a sesquiterpenoid that has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] The effective isolation and purification of this compound are crucial for further research into its therapeutic potential and for the development of new drugs. This document outlines two established methods for its isolation: a solvent-based extraction followed by partitioning, and a more advanced high-speed counter-current chromatography (HSCCC) method for high-purity preparative separation.

Quantitative Data Summary

The following table summarizes the quantitative data from a study utilizing high-speed counter-current chromatography (HSCCC) for the purification of this compound from a crude sample of Atractylodes macrocephala.

| Parameter | Value | Reference |

| Starting Material | 1000 mg crude sample | [2] |

| Yield of this compound | 319.6 mg | [2] |

| Purity of this compound | 97.8% | [2] |

| Recovery Rate | 92.6% | [2] |

Experimental Protocols

Protocol 1: Ultrasonic Extraction and Solvent Partitioning